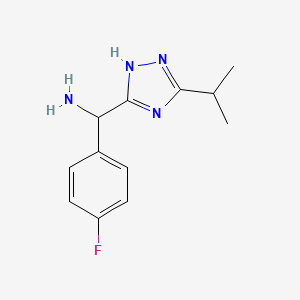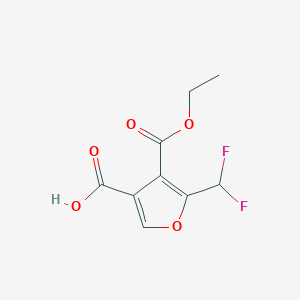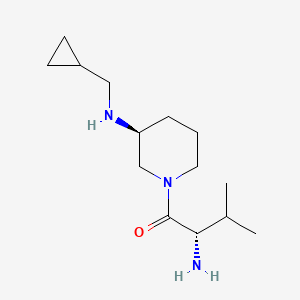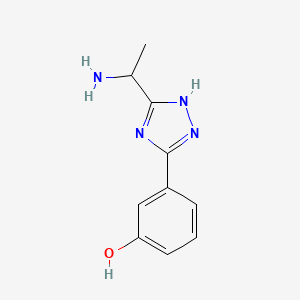
Methyl 4-bromo-5-nitrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-5-nitrofuran-2-carboxylate is a heterocyclic compound that belongs to the class of nitrofurans. Nitrofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a bromine atom, a nitro group, and a methyl ester group attached to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-nitrofuran-2-carboxylate typically involves the nitration and bromination of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran is then brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as gold nanoclusters or copper carbide and cobalt nitride on porous carbon have been employed to improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylate group can undergo esterification reactions to form different esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).
Esterification: Alcohols, acid catalysts.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Esterification: Formation of various esters.
Scientific Research Applications
Methyl 4-bromo-5-nitrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs to combat bacterial resistance.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-nitrofuran-2-carboxylate involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis . This leads to the disruption of bacterial cell function and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar structure but lacks the bromine atom.
2-Acetyl-5-nitrofuran: Contains an acetyl group instead of a carboxylate group.
N-(5-acetyl-2-nitrofuran-3-yl)acetamide: Contains an acetamide group.
Uniqueness
Methyl 4-bromo-5-nitrofuran-2-carboxylate is unique due to the presence of both a bromine atom and a nitro group on the furan ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and medicinal applications .
Properties
Molecular Formula |
C6H4BrNO5 |
|---|---|
Molecular Weight |
250.00 g/mol |
IUPAC Name |
methyl 4-bromo-5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C6H4BrNO5/c1-12-6(9)4-2-3(7)5(13-4)8(10)11/h2H,1H3 |
InChI Key |
VIDRMCCYKNBOSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)



![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)


![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)


![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)



